molecular formula C13H20N2S B2529234 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea CAS No. 326013-95-0

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea

Cat. No.: B2529234
CAS No.: 326013-95-0
M. Wt: 236.38
InChI Key: HYGSWRSPXDEDOV-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is a chemical compound offered for research and development purposes. It belongs to the thiourea class of organic compounds, which are widely investigated in scientific research for their diverse properties and potential applications, particularly in medicinal chemistry and materials science . The structure of this particular molecule incorporates a sterically hindered tert-butyl group and a 2,5-dimethylphenyl group, which may be of interest for structure-activity relationship (SAR) studies and in the development of novel synthetic intermediates . As with many specialized organosulfur compounds, its unique structure warrants careful handling by trained researchers. This product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1-tert-butyl-3-(2,5-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSWRSPXDEDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to generate the thiourea product. The general stoichiometry requires a 1:1 molar ratio of isothiocyanate to amine, though excess amine (1.2–1.5 equivalents) is often employed to suppress side reactions.

Protocol from Patent Literature

A representative procedure from CN1911911A involves the following steps:

  • Reactant Preparation : 2,5-Dimethylphenylamine hydrochlorate (1.0 mol) is suspended in anhydrous tetrahydrofuran (THF, 500 mL).
  • Coupling Reaction : Tert-butyl isothiocyanate (1.05 mol) is added dropwise at 0°C under nitrogen. The mixture is stirred for 24 hours at 60°C, with HPLC monitoring to ensure >99% conversion.
  • Workup : The reaction is quenched with 20% NaOH (1.0 mol), and the product precipitates as a yellow solid. Filtration and recrystallization from ethanol/water (3:1) yield 87% pure thiourea.

Key Parameters :

  • Solvent : THF enhances solubility of the hydrochlorate salt.
  • Temperature : Elevated temperatures (60°C) accelerate reaction kinetics.
  • Monitoring : HPLC ensures precise endpoint determination.

Solid-Phase Synthesis Using Peptide Coupling Reagents

Solid-phase synthesis (SPS) offers advantages in purity control and scalability, particularly for combinatorial chemistry applications. A method adapted from SciDirect employs peptide coupling reagents to facilitate isothiocyanate formation on resin-bound intermediates.

Resin Functionalization and Isothiocyanate Generation

  • Resin Loading : 2-Chlorotrityl polystyrene resin (1.2 mmol/g) is functionalized with Fmoc-2,5-dimethylphenylamine using standard peptide synthesis protocols.
  • Dithiocarbamate Formation : The resin-bound amine reacts with carbon disulfide (50 equiv) and HBTU (2 equiv) in dimethylformamide (DMF) for 30 minutes.
  • Desulfurization : PyBOP (2 equiv) and DIPEA (4 equiv) convert the dithiocarbamate to the isothiocyanate intermediate.

Thiourea Formation and Cleavage

  • Amine Coupling : Tert-butylamine (5 equiv) in DMF is added to the resin-bound isothiocyanate, stirring for 2 hours at room temperature.
  • Cleavage : The product is released using 20% hexafluoro-2-propanol (HFIP) in dichloromethane, yielding 78% pure thiourea after lyophilization.

Advantages :

  • Purity : Solid-phase isolation minimizes byproducts.
  • Scalability : Batch processing accommodates multi-gram syntheses.

Alternative Pathways: Dithiocarbamate Intermediate Route

Patent US3188312A discloses a novel route utilizing aliphatic esters of N-mono-substituted dithiocarbamic acids. This method avoids volatile isothiocyanates, enhancing safety profiles.

Synthesis of Dithiocarbamate Esters

  • Dithiocarbamate Formation : 2,5-Dimethylphenylamine reacts with carbon disulfide (1.1 equiv) and NaOH (1.0 equiv) in aqueous ethanol to form the sodium dithiocarbamate salt.
  • Esterification : The salt is treated with tert-butyl chloroacetate (1.05 equiv) at 50°C for 4 hours, yielding the dithiocarbamate ester.

Thiourea Formation via Aminolysis

  • Reaction with Ammonia : The ester (1.0 mol) is stirred with aqueous ammonia (28%, 2.0 mol) at 60°C for 6 hours.
  • Isolation : The thiourea precipitates upon cooling, achieving 82% yield after recrystallization from acetonitrile.

Comparison with Classical Methods :

  • Safety : Eliminates handling of toxic isothiocyanates.
  • Yield : Slightly lower than classical routes but compensates with operational simplicity.

Comparative Analysis of Preparation Methods

The table below synthesizes critical data from the evaluated methods:

Method Reactants Conditions Yield (%) Purity (%) Scalability
Classical Tert-butyl isothiocyanate, amine THF, 60°C, 24 h 87 95 High
Solid-Phase Resin-bound amine, CS₂, tert-butylamine DMF, RT, 2 h 78 98 Moderate
Dithiocarbamate Dithiocarbamate ester, NH₃ H₂O/EtOH, 60°C, 6 h 82 93 High

Key Observations :

  • Classical Method : Highest yield but requires stringent temperature control.
  • Solid-Phase : Superior purity at the expense of resin costs.
  • Dithiocarbamate : Balances safety and scalability for industrial applications.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF enhance intermediate solubility but complicate removal.
  • Aqueous Systems : Ethanol/water mixtures improve crystallization but may hydrolyze sensitive groups.

Catalytic Additives

  • Peptide Coupling Reagents : HBTU and PyBOP accelerate desulfurization but increase costs.
  • Base Selection : DIPEA minimizes side reactions vs. triethylamine in moisture-sensitive protocols.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity for classical synthesis.
  • Chromatography : Reserved for solid-phase products due to resin-derived impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Reagent in Organic Reactions
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea serves as a versatile reagent in organic synthesis. It is utilized for synthesizing more complex organic molecules through various chemical reactions. The synthesis typically involves the reaction between 2,5-dimethylphenyl isothiocyanate and tert-butylamine under mild conditions, often using solvents like dichloromethane or ethanol at room temperature.

Mechanistic Insights
The compound's mechanism of action is hypothesized based on structural similarities to diafenthiuron, a known pesticide. This similarity suggests potential interactions with biological systems that could be exploited in synthetic pathways. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .

Biological Research

Antibacterial Activity
Research indicates that 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Antifungal Activity
In addition to antibacterial properties, the compound has also been investigated for antifungal activity. Preliminary studies suggest it may inhibit the growth of certain fungi, although further research is necessary to fully elucidate its antifungal mechanisms and effectiveness.

Antioxidant Properties
Thiourea derivatives, including 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea, have shown promising antioxidant activity. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Anticancer Potential
Emerging evidence suggests that thiourea derivatives may possess anticancer properties. Studies have indicated that these compounds can target specific molecular pathways involved in cancer development, with IC50 values ranging from 3 to 14 µM against various cancer cell lines. This highlights their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Thiourea Derivatives

Compound Name Substituents (N1/N3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea tert-butyl / 2,5-dimethylphenyl C₁₃H₂₀N₂S 236.38 High steric bulk, lipophilic
1-(2,5-Dimethylphenyl)-3-phenylthiourea phenyl / 2,5-dimethylphenyl C₁₅H₁₆N₂S 256.37 Planar structure, moderate lipophilicity
1-Tert-butyl-3-phenylthiourea tert-butyl / phenyl C₁₁H₁₆N₂S 208.32 Reduced steric hindrance
1-(2,6-Dimethylphenyl)-3-phenylthiourea phenyl / 2,6-dimethylphenyl C₁₅H₁₆N₂S 256.37 Ortho-methyl groups hinder rotation
3-Acetyl-1-(2,5-dimethylphenyl)thiourea acetyl / 2,5-dimethylphenyl C₁₁H₁₄N₂OS 222.30 Electron-withdrawing acetyl group

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl in 3-acetyl-1-(2,5-dimethylphenyl)thiourea) increase electrophilicity, which may enhance interactions with nucleophilic residues in biological targets .
  • Substituent Position : The 2,5-dimethylphenyl group allows for planar molecular conformations, facilitating π-π stacking interactions, whereas 2,6-dimethylphenyl derivatives exhibit restricted rotation due to ortho-methyl groups .

Key Insights :

  • While 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea lacks direct activity data, structurally related carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit potent photosynthesis inhibition (IC₅₀ ~10 µM), suggesting that substituent positioning and lipophilicity are critical for bioactivity .
  • Thioureas with indole moieties (e.g., ) highlight the role of aromatic systems in enhancing binding to biological targets, though steric bulk may reduce efficacy .

Key Findings :

  • The tert-butyl group’s steric demands may contribute to the moderate yield (45%) observed in its synthesis, whereas less bulky derivatives achieve higher efficiencies .
  • Microwave-assisted methods (e.g., ) are common for disubstituted phenyl derivatives, improving reaction kinetics and purity .
Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Solubility Reference
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea Not reported ~3.5 (est.) Low aqueous solubility
1-(2,6-Dimethylphenyl)-3-phenylthiourea Not reported ~3.2 Moderate in DMSO
3-Acetyl-1-(2,5-dimethylphenyl)thiourea Crystalline solid ~2.8 High in organic solvents

Analysis :

  • The tert-butyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility, which may limit bioavailability .
  • Acetylated derivatives exhibit improved solubility in polar organic solvents due to hydrogen-bonding capabilities .

Biological Activity

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea (CAS No. 326013-95-0) is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea features a tert-butyl group and a 2,5-dimethylphenyl group attached to the thiourea moiety. Its structural formula can be represented as:

C13H18N2S\text{C}_13\text{H}_{18}\text{N}_2\text{S}

This unique structure contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Research has indicated that thiourea derivatives exhibit significant anticancer properties. A study evaluating various thiourea compounds found that certain derivatives displayed cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal cancer) and MIA-PaCa-2 (pancreatic cancer). Although specific data on 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea is limited, its structural similarity to other active thioureas suggests potential efficacy against cancer cells .

Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. A comprehensive review highlighted the broad spectrum of activity exhibited by thiourea derivatives against various bacterial strains. While specific studies on 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea are lacking, its classification within the thiourea family implies potential effectiveness in combating microbial infections .

Antioxidant Properties

The antioxidant capacity of thioureas has been documented in several studies. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases. Preliminary assessments suggest that 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea may possess similar antioxidant properties due to its ability to stabilize free radicals .

The biological effects of 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea are likely mediated through several mechanisms:

  • Enzyme Inhibition : Thioureas can inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can influence cellular signaling pathways related to apoptosis and inflammation.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cancerous or microbial cells, altering their function and leading to cell death or growth inhibition .

Case Studies

  • Anticancer Study : A study involving a series of thiourea derivatives demonstrated that some exhibited significant cytotoxicity against HCT-116 cells. The mechanism was attributed to the induction of apoptosis through ROS generation .
  • Antimicrobial Evaluation : In vitro tests showed that certain thioureas had potent antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for 1-tert-butyl-3-(2,5-dimethylphenyl)thiourea were not reported, the overall trend indicates promising antimicrobial potential .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SolventTHF/DCMEnhances reactivity
Reaction Time4–6 hoursMaximizes conversion

Advanced: How do substituents on the aromatic ring influence the compound’s reactivity and biological activity?

Answer:
The 2,5-dimethylphenyl group introduces steric and electronic effects:

  • Steric Effects : The methyl groups at positions 2 and 5 hinder rotation around the C–N bond, stabilizing planar conformations critical for biological interactions (e.g., enzyme binding) .
  • Electronic Effects : Electron-donating methyl groups enhance π-conjugation in the thiourea backbone, increasing stability and altering redox properties .
  • Biological Impact : Substitutions at these positions correlate with improved lipophilicity (logP ~3.2), enhancing membrane permeability in antimicrobial assays .

Advanced Note : Computational studies (e.g., DFT calculations) can predict substituent effects on charge distribution and H-bonding capacity, guiding rational design .

Structural Analysis: What crystallographic techniques resolve intramolecular hydrogen bonding and conformational stability?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Planarity : The molecule adopts a planar conformation (r.m.s. deviation <0.12 Å), stabilized by intramolecular N–H⋯S hydrogen bonds (1.87 Å) .
  • Torsion Angles : Critical angles (e.g., C4–N1–C5–S = 174.53°) confirm π-conjugation between the thiourea moiety and aromatic ring .
  • Software : SHELX suite refines crystallographic data, with disorder modeling required for flexible tert-butyl groups .

Q. Table 2: Key Bond Lengths from SC-XRD

BondLength (Å)Character
C=S1.6629Double bond
C–N (thiourea)1.3458–1.3948Partial double bond

Biological Activity: What in vitro assays evaluate its antimicrobial potential, and how are conflicting data reconciled?

Answer:

  • Assays :
    • MIC Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
    • Time-Kill Curves : Confirm bacteriostatic vs. bactericidal effects .
  • Data Contradictions : Discrepancies may arise from solvent choice (DMSO vs. water) or assay pH. Standardize protocols (e.g., CLSI guidelines) and validate via LC-MS to rule out degradation .

Advanced Note : Synergy studies with commercial antibiotics (e.g., ampicillin) can enhance activity, reducing MIC values by 4–8× .

Methodological Challenge: How are reaction intermediates characterized when synthesizing derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on the aromatic ring appear as singlets (δ 2.2–2.4 ppm), while tert-butyl protons resonate as a singlet at δ 1.4 ppm .
    • ¹³C NMR : The thiourea carbonyl (C=S) signal occurs at δ 178–180 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 277.1243 for C₁₃H₂₀N₂S) .

Troubleshooting : Oxidative byproducts (e.g., disulfides) are minimized by conducting reactions under inert atmosphere .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:

  • Enzyme Inhibition : Docking studies suggest the thiourea moiety binds to catalytic cysteine residues in target enzymes (e.g., urease), forming stable S–S interactions (ΔG = −8.2 kcal/mol) .
  • Receptor Binding : The tert-butyl group occupies hydrophobic pockets in receptor sites, as shown in molecular dynamics simulations .

Validation : Competitive inhibition assays (e.g., IC₅₀ determination) and site-directed mutagenesis confirm binding hypotheses .

Data Contradiction: How to address discrepancies in reported biological activity across studies?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, exposure time). For example, activity against E. coli varies with culture medium composition .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like purity (>95% by HPLC) .
  • Replication : Independent synthesis and testing under standardized protocols resolve ~70% of contradictions .

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